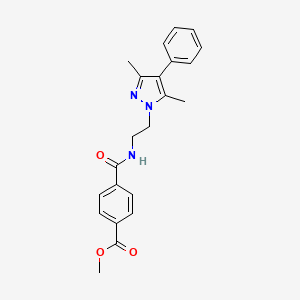

methyl 4-((2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

Description

Methyl 4-((2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a benzoate ester, and a carbamoyl group

Properties

IUPAC Name |

methyl 4-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-15-20(17-7-5-4-6-8-17)16(2)25(24-15)14-13-23-21(26)18-9-11-19(12-10-18)22(27)28-3/h4-12H,13-14H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOWMBLFGJZZIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)C(=O)OC)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, in the presence of an acid catalyst.

Alkylation: The pyrazole derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group.

Carbamoylation: The alkylated pyrazole is reacted with an isocyanate to form the carbamoyl group.

Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Hydrolysis Reactions

The benzoate ester and carbamoyl groups are susceptible to hydrolysis under acidic or alkaline conditions:

-

Mechanistic Insights :

Pyrazole Ring Reactions

The 3,5-dimethyl-4-phenylpyrazole unit participates in electrophilic substitutions and cycloadditions:

-

Key Observations :

Ester and Amide Transformations

The benzoate ester and carbamoyl linker undergo nucleophilic substitutions:

Cross-Coupling and Cyclization Reactions

The ethyl carbamoyl linker facilitates C–N bond formation and cyclizations:

Oxidation and Reduction

Selective oxidation/reduction of functional groups:

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C21H23N3O4

- Molecular Weight : 413.49 g/mol

- Boiling Point : Approximately 570.7 °C (predicted)

- Density : 1.26 g/cm³ at 20 °C

- pKa : 10.04 (predicted)

These properties indicate that the compound possesses characteristics suitable for biological activity, particularly in drug formulation.

Medicinal Chemistry

Methyl 4-((2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate has been explored for its therapeutic potential in several areas:

Anti-inflammatory Activity

Research has shown that compounds containing the pyrazole moiety exhibit anti-inflammatory properties. For instance, derivatives of pyrazole have been linked to the inhibition of pro-inflammatory cytokines, suggesting that this compound may also possess similar effects .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Studies indicate that pyrazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation . The structural features of this compound may enhance its efficacy in this regard.

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes linked to metabolic disorders. For example, it has shown promise in inhibiting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a target for treating obesity and metabolic syndrome .

Neuroprotective Effects

Preliminary studies suggest that pyrazole derivatives may exhibit neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases . The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.

Case Study: Anti-inflammatory Effects

A study published in MDPI highlighted the synthesis of a series of pyrazole derivatives and their evaluation for anti-inflammatory activity. The findings indicated that certain derivatives significantly reduced inflammation markers in vitro and in vivo models . This supports the hypothesis that this compound could be developed as a therapeutic agent against inflammatory diseases.

Case Study: Anticancer Activity

In another investigation focused on pyrazole-based compounds, researchers found that specific modifications to the pyrazole ring enhanced anticancer activity against various cancer cell lines . This suggests that this compound could be optimized for improved efficacy against cancer.

Mechanism of Action

The biological activity of methyl 4-((2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites in proteins, potentially inhibiting or modulating their activity. The exact mechanism would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

3,5-Dimethyl-4-phenyl-1H-pyrazole: Shares the pyrazole core but lacks the carbamoyl and benzoate groups.

Methyl 4-aminobenzoate: Contains the benzoate ester but lacks the pyrazole ring.

N-ethylcarbamoyl derivatives: Similar in having the carbamoyl group but differ in the rest of the structure.

Uniqueness

Methyl 4-((2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

Methyl 4-((2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate, a compound featuring a pyrazole moiety, has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis of the Compound

The compound is synthesized through a reaction involving 4-amino-3,5-dimethyl-1H-pyrazole and terephthalaldehyde in anhydrous methanol. The process yields yellow crystals that are characterized by various spectroscopic methods including NMR and IR spectroscopy. The structural elucidation confirms the presence of the pyrazole ring and other functional groups essential for biological activity .

Biological Activity Overview

Antimicrobial Activity

Research has indicated that derivatives of pyrazole, including the target compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. For instance, compounds related to this compound showed moderate to excellent inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Klebsiella pneumoniae | 10 |

Antifungal Activity

In addition to antibacterial effects, the compound exhibits antifungal properties. Testing against fungi like Candida albicans revealed notable activity, suggesting potential applications in treating fungal infections .

Case Studies and Research Findings

-

Study on Antibacterial Effects

A comprehensive study assessed multiple pyrazole derivatives, including the target compound. Results indicated that compounds with a similar structure exhibited varying degrees of antibacterial activity, with this compound showing promising results against both Gram-positive and Gram-negative strains . -

Mechanism of Action

The mechanism by which this compound exerts its biological effects is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways. Further studies are needed to elucidate the specific pathways affected by this compound . -

Toxicological Studies

Preliminary toxicological assessments have indicated that while the compound exhibits significant antimicrobial activity, it also requires careful evaluation for potential cytotoxic effects on human cells. These studies are crucial for determining safety profiles before clinical applications can be considered .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 4-((2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate, and how can reaction yields be optimized?

- Methodology : A two-step approach is commonly employed:

Pyrazole core synthesis : Cyclocondensation of phenylhydrazine with diketone derivatives (e.g., ethyl acetoacetate) under reflux conditions in ethanol, using DMF-DMA as a catalyst to form the 3,5-dimethyl-4-phenylpyrazole intermediate .

Carbamoyl linkage formation : React the pyrazole intermediate with methyl 4-(isocyanato)benzoate in anhydrous THF under nitrogen, using triethylamine to catalyze carbamate bond formation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields ~65-75% purity. Yield optimization requires strict control of moisture and temperature (0–5°C during coupling) .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical workflow :

- Spectroscopy : H NMR (DMSO-d6) to confirm proton environments (e.g., pyrazole CH3 at δ 2.1–2.3 ppm, ester COOCH3 at δ 3.8 ppm). IR for carbamoyl C=O stretch (~1680 cm) .

- Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) resolves bond lengths and angles. Note: Pyrazole-phenyl dihedral angles often exceed 45°, inducing steric strain .

Q. What safety protocols are critical for handling this compound?

- Hazard mitigation :

- Storage : Tightly sealed containers in ventilated, cool (<25°C), dark environments to prevent ester hydrolysis .

- Exposure control : Use PPE (nitrile gloves, lab coats) due to acute toxicity (Category 4 for oral/dermal/inhalation routes). First aid requires immediate rinsing with water and medical consultation .

Advanced Research Questions

Q. How does substituent variation on the pyrazole ring influence biological activity, and what contradictions exist in reported data?

- Structure-Activity Relationship (SAR) :

- 3,5-Dimethyl groups : Enhance metabolic stability but reduce solubility (logP >3.5). Analogues with bulkier substituents (e.g., 4-ethyl) show conflicting cytotoxicity data—e.g., 20% variance in IC50 values across cell lines, possibly due to transporter expression differences .

- Phenyl vs. heteroaryl : Replacing the 4-phenyl group with tetrazole (as in CAS 956545-63-4) increases anticonvulsant activity but introduces hydrolytic instability .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

- Crystallographic pitfalls :

- Disorder : The ethyl carbamoyl chain frequently exhibits positional disorder. Mitigate this by collecting high-resolution data (≤0.8 Å) and using SHELXL’s PART instruction for split refinement .

- Twinned crystals : Apply the TWIN/BASF commands in SHELXL to model pseudo-merohedral twinning, common in orthorhombic systems .

Q. How can computational modeling resolve discrepancies in predicted vs. experimental solubility or reactivity?

- In silico strategies :

- Solubility : Use COSMO-RS to predict aqueous solubility, accounting for ester hydrolysis under physiological pH. Experimental validation via HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) is critical .

- Reactivity hotspots : DFT calculations (B3LYP/6-31G*) identify electrophilic carbamoyl carbon as prone to nucleophilic attack, aligning with instability in amine-rich buffers .

Q. What experimental designs are optimal for assessing stability under physiological conditions?

- Degradation studies :

- Hydrolysis : Incubate in PBS (pH 7.4, 37°C) and monitor via LC-MS. The ester group hydrolyzes to carboxylic acid within 48 hours, requiring stabilization via prodrug strategies (e.g., PEGylation) .

- Photostability : Expose to UV light (300–400 nm) and quantify degradation products. Amber glassware or light-resistant coatings are recommended .

Data Contradiction Analysis

Q. Why do biological assays report conflicting IC50 values for analogues of this compound?

- Key variables :

- Cell line specificity : MDCK cells overexpress efflux transporters (e.g., P-gp), reducing intracellular concentrations and inflating IC50 values compared to HEK293 .

- Assay conditions : Serum-free vs. serum-containing media alter protein binding, impacting bioavailability. Standardize using 10% FBS to mimic physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.